Ask1-IN-4 vs. PFTA-1: 3.25-Fold Improved Potency from Carboxylic Acid Chain Optimization
Ask1-IN-4 represents the optimized endpoint of a systematic SAR campaign on the 2-thioxo-thiazolidin-4-one scaffold, achieving an IC50 of 0.2 μM compared to the earlier lead compound PFTA-1 (IC50 = 0.65 μM) [1]. The key structural determinant driving this 3.25-fold potency gain is the replacement of PFTA-1's propanoic acid moiety with a butyric acid chain at the N3 position of the thiazolidinone core [1]. Ask1-IN-4 was identified as the most active compound among 32 synthesized derivatives in this series [1].
| Evidence Dimension | ASK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.2 μM (200 nM) |
| Comparator Or Baseline | PFTA-1: 0.65 μM (650 nM) |
| Quantified Difference | 3.25-fold lower IC50 (higher potency) |
| Conditions | In vitro kinase assay; 2-thioxo-thiazolidin-4-one derivative series |
Why This Matters
This intramolecular comparison confirms that Ask1-IN-4 is the optimal potency representative of the 2-thioxo-thiazolidin-4-one chemotype, justifying its selection over earlier leads like PFTA-1 for ASK1 inhibition studies.
- [1] Volynets GP, Bdzhola VG, Golub AG, et al. Evaluation of 2-Thioxo-thiazolidin-4-ones Derivatives as Inhibitors of ASK1. Institute of Molecular Biology and Genetics, NAS of Ukraine. View Source
